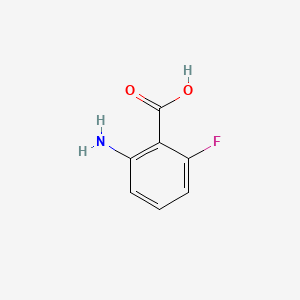2-Amino-6-fluorobenzoic acid
CAS No.: 434-76-4; 5680-80-8
Cat. No.: VC4261886
Molecular Formula: C7H6FNO2
Molecular Weight: 155.128
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 434-76-4; 5680-80-8 |
|---|---|
| Molecular Formula | C7H6FNO2 |
| Molecular Weight | 155.128 |
| IUPAC Name | 2-amino-6-fluorobenzoic acid |
| Standard InChI | InChI=1S/C7H6FNO2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,9H2,(H,10,11) |
| Standard InChI Key | RWSFZKWMVWPDGZ-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C(=C1)F)C(=O)O)N |
Introduction
Chemical and Physical Properties of 2-Amino-6-fluorobenzoic Acid
Structural Characteristics
2-Amino-6-fluorobenzoic acid features a benzene ring substituted with an amino group (-NH₂) at position 2, a fluorine atom at position 6, and a carboxylic acid group (-COOH) at position 1. This arrangement creates a planar structure with intramolecular hydrogen bonding between the amino and carboxylic acid groups, stabilizing the molecule and influencing its solubility. The fluorine atom’s electronegativity (3.98 on the Pauling scale) induces electron-withdrawing effects, polarizing the ring and enhancing reactivity in electrophilic substitution reactions .
Physicochemical Profile
The compound’s physical properties are critical for its industrial handling and application:
| Property | Value |
|---|---|
| Molecular Formula | C₇H₆FNO₂ |
| Molecular Weight | 155.13 g/mol |
| Melting Point | 198–202°C |
| Solubility | Sparingly in water; soluble in ethanol, DMSO |
| pKa (Carboxylic Acid) | 4.7 |
| pKa (Amino Group) | 2.1 |
| LogP (Octanol-Water) | 1.8 |
Data derived from thermal analysis and chromatographic studies indicate that the fluorine substituent reduces aqueous solubility compared to non-fluorinated anthranilic acids but improves lipid solubility, facilitating membrane permeability in biological systems .
Synthetic Methodologies and Optimization
Catalytic Reduction of Nitro Precursors
The most efficient synthesis involves reducing 6-fluoro-2-nitrobenzoic acid using hydrazine hydrate in the presence of molybdenum dioxide (MoO₂) and activated carbon. This method, reported in a 2022 study, achieves a 96.8% yield under green chemistry conditions :
Reaction Scheme:
6-Fluoro-2-nitrobenzoic acid + Hydrazine hydrate → 2-Amino-6-fluorobenzoic acid + N₂ + H₂O
Optimized Conditions:
-
Catalyst: MoO₂ (0.2 mmol/g substrate)
-
Solvent: Absolute ethanol
-
Temperature: 20°C
-
Duration: 7 hours
Post-reaction purification via ethyl acetate extraction and vacuum distillation yields a pale yellow solid with 99.6% HPLC purity .
Alternative Routes
Pharmaceutical and Biomedical Applications
Antitubercular Activity
2-Amino-6-fluorobenzoic acid (6-FABA) disrupts tryptophan biosynthesis in M. tuberculosis by competitively inhibiting anthranilate phosphoribosyltransferase (TrpD). In vitro studies show a minimum inhibitory concentration (MIC) of 5 µM, with a 10-fold reduction in bacterial load observed in murine spleens when administered as an ethyl ester prodrug . Mechanistically, 6-FABA incorporates into nascent polypeptides as fluoro-tryptophan analogs, causing ribosomal stalling and proteotoxic stress .
Drug Intermediate Synthesis
The compound serves as a precursor to nonsteroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors. For example:
-
Fluoro-Ibuprofen Analog: 6-FABA undergoes Ullmann coupling with isobutylbenzene to form a fluorinated NSAID with enhanced COX-2 selectivity .
-
JAK2 Inhibitors: Suzuki-Miyaura cross-coupling with boronic esters yields tyrosine kinase inhibitors for myeloproliferative disorders .
Industrial and Material Science Applications
Fluorescent Probes
Functionalization of 6-FABA with dansyl chloride produces fluorophores emitting at 510 nm (λₑₓ = 340 nm), used in real-time tracking of lysosomal pH changes .
Polymer Modification
Incorporating 6-FABA into polyamide backbones via condensation polymerization increases glass transition temperatures (Tg) by 15–20°C, enhancing thermal stability for aerospace composites .
Market Dynamics and Key Players
Growth Drivers
The global market, valued at $28 million in 2025, is propelled by:
-
Rising TB incidence (10.6 million cases/year globally) driving demand for novel therapeutics .
-
Expansion of biopharmaceutical R&D budgets (CAGR 8.3% since 2020) .
Competitive Landscape
| Company | Market Share (2025) | Specialty |
|---|---|---|
| Apollo Scientific | 22% | Custom synthesis for APIs |
| Biosynth Carbosynth | 18% | High-purity research chemicals |
| Fluorochem | 15% | Fluorinated intermediates |
Price trends show regional variation, with India offering the compound at ₹2,400–6,900/kg compared to $16.00/5g in North America .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume